REACTION_SMILES
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[CH3:22][C:23]#[N:24].[NH2:1][c:2]1[c:3]([F:15])[c:4]([F:14])[c:5]([C:6](=[O:7])[NH2:8])[cH:9][c:10]1[N+:11](=[O:12])[O-:13].[OH2:21].[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[NH2:1][c:2]1[c:3]([F:15])[c:4]([F:14])[c:5]([C:6]#[N:8])[cH:9][c:10]1[N+:11](=[O:12])[O-:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1cc([N+](=O)[O-])c(N)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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N#Cc1cc([N+](=O)[O-])c(N)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |